Piperazine, 1-[(1-pyrrolidinylcarbonyl)methyl]-4-(3,4,5-trimethoxycinnamoyl)-, maleate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of cinepazide maleate involves the reaction of 3,4,5-trimethoxycinnamic acid with a chlorination agent, such as diethyl phosphorochloridate . This reaction is followed by further steps to obtain the final product. The detailed reaction conditions and steps are proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production methods for cinepazide maleate typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
Cinepazide maleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify its structure, potentially altering its biological activity.
Substitution: Substitution reactions can occur, especially involving the piperazine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted piperazine derivatives .
Scientific Research Applications
Cinepazide maleate is widely used in scientific research due to its vasodilatory properties. Some of its key applications include:
Chemistry: Used as a model compound to study calcium channel blocking activity and its effects on vascular smooth muscle cells.
Biology: Investigated for its effects on cellular signaling pathways and its potential neuroprotective properties.
Medicine: Explored for its therapeutic potential in treating cerebrovascular diseases, including ischemic stroke and brain infarct.
Industry: Utilized in the development of new pharmaceuticals targeting vascular diseases .
Mechanism of Action
Cinepazide maleate exerts its effects by blocking calcium channels, which leads to the relaxation of vascular smooth muscle cells and subsequent vasodilation. This mechanism involves the inhibition of voltage-dependent calcium channels, reducing calcium influx into the cells. The molecular targets include various subtypes of calcium channels, and the pathways involved are primarily related to calcium signaling and vascular tone regulation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to cinepazide maleate include:
Cinnarizine: Another calcium channel blocker with vasodilatory properties.
Flunarizine: A calcium channel blocker used for the treatment of migraine and vertigo.
Nimodipine: A calcium channel blocker specifically used for the treatment of cerebral vasospasm
Uniqueness
Cinepazide maleate is unique due to its specific structure as a piperazine derivative and its potent vasodilatory effects. Unlike some other calcium channel blockers, it has been extensively studied for its potential in treating cerebrovascular diseases, making it a valuable compound in both research and therapeutic contexts .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O5.C4H4O4/c1-28-18-14-17(15-19(29-2)22(18)30-3)6-7-20(26)25-12-10-23(11-13-25)16-21(27)24-8-4-5-9-24;5-3(6)1-2-4(7)8/h6-7,14-15H,4-5,8-13,16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b7-6+;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTJTOKYCAJVMJ-GVTSEVKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26328-04-1, 28044-44-2 | |
Record name | Cinepazide maleate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026328041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-((Pyrrolidin-1-ylcarbonyl)methyl)-4-(3,4,5-trimethoxycinnamoyl)piperazine maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028044442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 26328-04-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291562 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-oxo-2-pyrrolidin-1-ylethyl)-4-[3-(3,4,5-trimethoxyphenyl)acryloyl]piperazine monomaleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.270 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-[(pyrrolidin-1-ylcarbonyl)methyl]-4-(3,4,5-trimethoxycinnamoyl)piperazine maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.344 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CINEPAZIDE MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y35B3VA60V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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